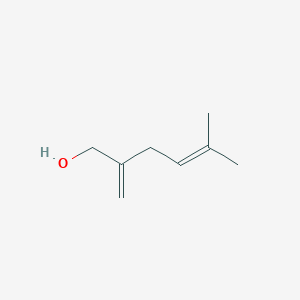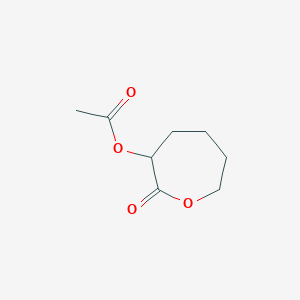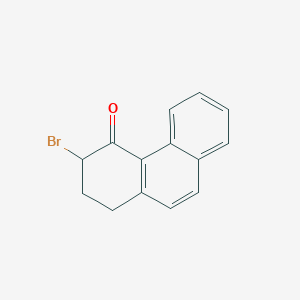
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with 3-chloropropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which cyclizes to form the dioxolane ring. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloropropyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxolane: Lacks the chloropropyl group, which may affect its reactivity and applications.
2-(4-Chlorophenyl)-2-(3-chloropropyl)-1,3-dioxolane: Contains a chlorophenyl group instead of a bromophenyl group, which may alter its chemical properties and biological activity.
2-(4-Bromophenyl)-2-(3-methylpropyl)-1,3-dioxolane: Contains a methylpropyl group instead of a chloropropyl group, which may influence its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane is unique due to the presence of both bromophenyl and chloropropyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
82117-19-9 |
|---|---|
Formule moléculaire |
C12H14BrClO2 |
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
Clé InChI |
IQSXKKDGJLRENF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCCCl)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)

![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)

![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)

![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)


